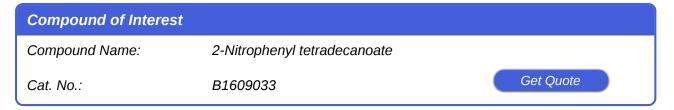


Application Notes and Protocols for p-Nitrophenyl Myristate Lipase Assay in Microplates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate and efficient measurement of lipase activity is essential for basic research, enzyme characterization, and the screening of potential inhibitors or activators in drug development. The p-nitrophenyl myristate (pNPM) lipase assay is a widely used, simple, and reliable colorimetric method for quantifying lipase activity. This application note provides a detailed protocol for performing this assay in a 96-well microplate format, which is amenable to high-throughput screening.

The assay is based on the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl myristate by lipase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity in the sample.

Principle of the Assay

Lipase hydrolyzes the ester bond of the colorless substrate, p-nitrophenyl myristate, to release myristic acid and the yellow-colored p-nitrophenol. The intensity of the yellow color, measured



at 405-410 nm, is directly proportional to the amount of p-nitrophenol produced and thus to the lipase activity.[1]

Experimental Protocols

This section provides a detailed methodology for the p-nitrophenyl myristate lipase assay in a 96-well microplate format.

Materials and Reagents

- p-Nitrophenyl myristate (pNPM)
- Lipase (e.g., from Candida rugosa or porcine pancreas, for positive control)
- 2-Propanol (Isopropanol)
- Sodium phosphate buffer (50 mM, pH 7.2-8.0)
- Triton X-100
- 96-well clear flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405-410 nm
- Incubator or heated microplate reader

Reagent Preparation

- 1. Substrate Stock Solution (16.5 mM pNPM):
- Dissolve an appropriate amount of p-nitrophenyl myristate in 2-propanol to achieve a final concentration of 16.5 mM.
- Sonicate the solution for 5-10 minutes at 30°C to aid dissolution and prevent aggregation.[2] This solution should be prepared fresh daily.
- 2. Assay Buffer (50 mM Sodium Phosphate, 0.4% Triton X-100):
- Prepare a 50 mM sodium phosphate buffer and adjust the pH to the desired value (typically between 7.2 and 8.0).



- Add Triton X-100 to a final concentration of 0.4% (v/v) to aid in the emulsification of the substrate. Mix thoroughly until the Triton X-100 is completely dissolved.
- 3. Substrate Working Solution:
- Prepare the substrate working solution by adding 1 part of the Substrate Stock Solution to 9 parts of the Assay Buffer.
- Mix vigorously (e.g., by vortexing or extensive pipetting) immediately before use to ensure a homogenous emulsion. The solution may appear cloudy.
- 4. Enzyme Solution:
- Prepare a stock solution of the lipase enzyme in the Assay Buffer at a desired concentration.
- Prepare serial dilutions of the enzyme stock solution in the Assay Buffer to determine the optimal enzyme concentration for the assay.

Assay Procedure

- Set up the Microplate:
 - Add 20 μL of the enzyme solution (or sample) to the wells of a 96-well microplate.
 - For the blank wells, add 20 μL of the Assay Buffer without the enzyme.
 - It is recommended to perform all measurements in triplicate.
- Pre-incubation:
 - Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the enzyme solution to reach the optimal temperature.
- Initiate the Reaction:
 - \circ Add 180 μ L of the freshly prepared Substrate Working Solution to each well to initiate the enzymatic reaction. The total reaction volume in each well will be 200 μ L.
- Kinetic Measurement:



- Immediately place the microplate in a microplate reader pre-heated to the assay temperature.
- Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 or 60 seconds) for a total period of 10-20 minutes.

Data Analysis

- Calculate the Rate of Reaction:
 - For each well, plot the absorbance values against time.
 - Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the linear portion of the curve.
 - Subtract the rate of the blank wells from the rate of the sample wells to correct for any non-enzymatic hydrolysis of the substrate.
- Calculate Lipase Activity:
 - The lipase activity can be calculated using the Beer-Lambert law: Activity (U/mL) = $(\Delta Abs/min) * V_total / (\epsilon * I * V_enzyme)$ Where:
 - ΔAbs/min is the rate of change in absorbance per minute.
 - V total is the total reaction volume in the well (in mL).
 - ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (a standard curve of p-nitrophenol should be prepared to determine this value accurately, but a literature value can be used as an approximation).
 - I is the path length of the light in the well (in cm, typically provided by the microplate manufacturer).
 - V enzyme is the volume of the enzyme solution added to the well (in mL).
 - One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1
 µmol of p-nitrophenol per minute under the specified assay conditions.



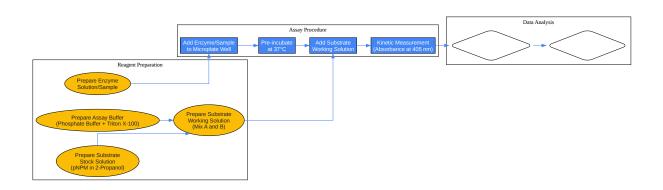
Data Presentation

The following table summarizes the key quantitative parameters of the p-nitrophenyl myristate lipase assay protocol.

Parameter	Value	Notes
Substrate	p-Nitrophenyl myristate (pNPM)	
Substrate Stock Concentration	16.5 mM	In 2-propanol
Final Substrate Concentration	1.485 mM	In the final reaction volume
Buffer	50 mM Sodium Phosphate	pH 7.2 - 8.0
Emulsifier	0.4% (v/v) Triton X-100	In the assay buffer
Total Reaction Volume	200 μL	_
Enzyme Volume	20 μL	
Incubation Temperature	37°C	Can be optimized for specific lipases
Incubation Time	10 - 20 minutes	Kinetic measurement
Wavelength	405 - 410 nm	

Mandatory Visualization





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Caption: Experimental workflow for the p-nitrophenyl myristate lipase assay.

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